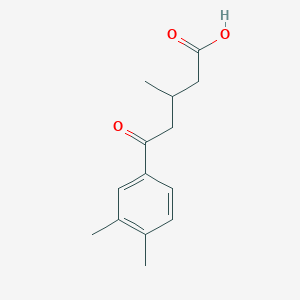
5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound includes its molecular formula, structure, and the arrangement of atoms. It also includes the type of bonds that hold the atoms together .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. It can be determined using various spectroscopic methods and computational techniques .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, reactivity, and other physical and chemical properties of the compound .Applications De Recherche Scientifique
Heterocyclic Rearrangement and Synthesis
5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid has been utilized in the synthesis of heterocyclic compounds. One study describes the conversion of similar compounds into 5-arylisoxazole-3-hydroxamic acids, leading to the formation of 3,4-substituted 1,2,5-oxadiazoles, a class of compounds with potential applications in organic synthesis and biochemistry (Potkin et al., 2012).
Adipose Tissue Metabolism and Systemic Energy Expenditure
Research indicates that compounds structurally similar to 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid are involved in adipose tissue metabolism. A study by Whitehead et al. (2021) identified small molecule metabolites synthesized in browning adipocytes, which influence systemic energy expenditure and adiposity (Whitehead et al., 2021).
Photoremovable Protecting Group for Carboxylic Acids
The 2,5-dimethylphenyl group, which is part of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid, has been explored as a photoremovable protecting group for carboxylic acids. This application is significant in the field of photochemistry, where controlled release of protected compounds is essential (Zabadal et al., 2001; Klan et al., 2000).
Fluorescence Sensing Applications
Dimethylphenyl imidazole dicarboxylate-based lanthanide organic frameworks, which bear structural resemblance to 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid, have been developed for fluorescence sensing applications, particularly for detecting benzaldehyde derivatives (Shi et al., 2015).
Pharmaceutical Impurity Analysis
In the pharmaceutical industry, related compounds have been used in the synthesis of various active ingredients. A study by Tang et al. (2010) details the development of a GC-FID method for the analysis of impurities in 5-chlorovaleroyl chloride, a compound used in synthesizing pharmaceutical intermediates (Tang et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(3,4-dimethylphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9(7-14(16)17)6-13(15)12-5-4-10(2)11(3)8-12/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIVZYIHGJWKOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC(C)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645502 |
Source


|
| Record name | 5-(3,4-Dimethylphenyl)-3-methyl-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |
CAS RN |
92864-24-9 |
Source


|
| Record name | 5-(3,4-Dimethylphenyl)-3-methyl-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

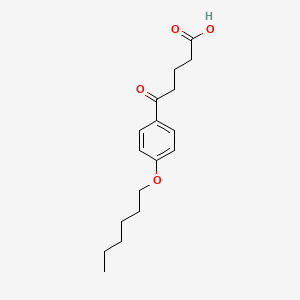
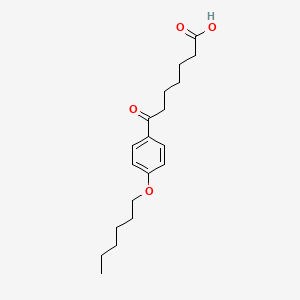
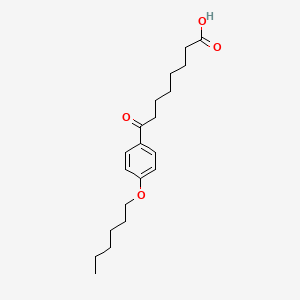
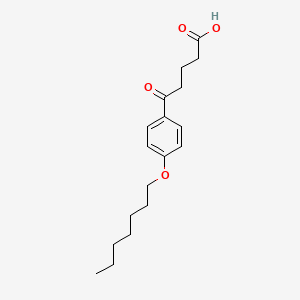
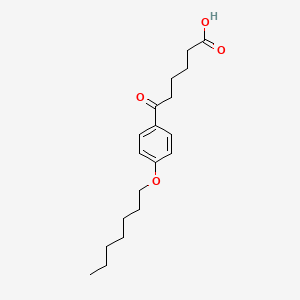
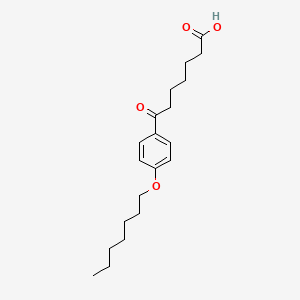
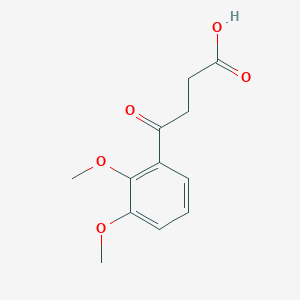
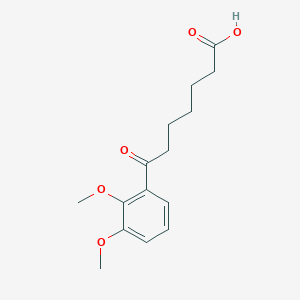
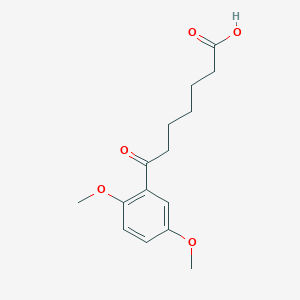
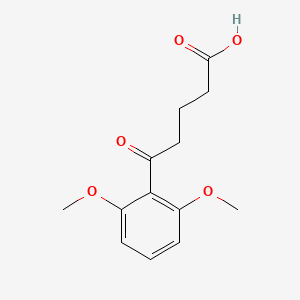
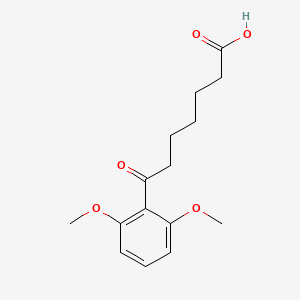
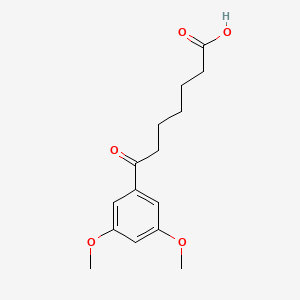

![4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325780.png)